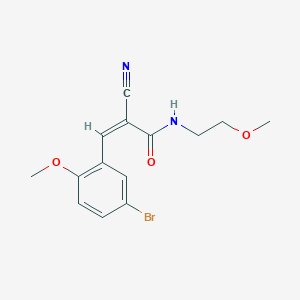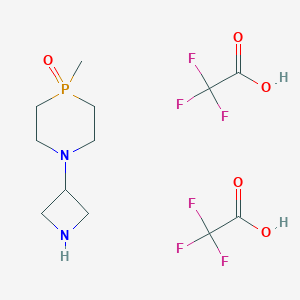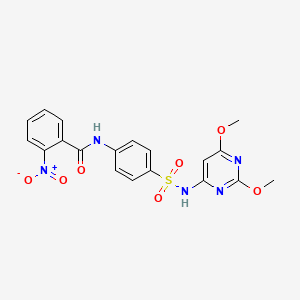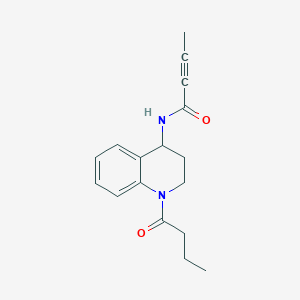
(Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide, also known as BMEP, is a chemical compound that has been studied extensively in scientific research. BMEP is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological and psychiatric disorders.
作用机制
(Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. This receptor subtype has been implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, and neuroinflammation. By selectively blocking the activity of mGluR5, (Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
(Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. These effects include the modulation of synaptic plasticity, the reduction of neuroinflammation, and the attenuation of drug-seeking behavior in animal models of addiction. (Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide has also been shown to have potential neuroprotective effects in models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of (Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide is its high selectivity for mGluR5, which allows for more precise modulation of this receptor subtype compared to non-selective antagonists. However, one limitation of (Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide is its relatively low potency compared to other mGluR5 antagonists, which may require higher concentrations for effective modulation.
未来方向
There are several potential future directions for research on (Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide. One area of interest is the development of more potent and selective mGluR5 antagonists based on the structure of (Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide. Another area of interest is the investigation of the therapeutic potential of (Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide in human clinical trials for neurological and psychiatric disorders. Finally, further research is needed to elucidate the precise mechanisms of action of (Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide and to identify potential off-target effects.
合成方法
(Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 5-bromo-2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-methoxyethylamine to form the amide. The final step involves the reaction of the amide with cyanoacetic acid and triethylamine to form the enamide.
科学研究应用
(Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide has been extensively studied in scientific research due to its selective antagonism of mGluR5. This receptor subtype has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. (Z)-3-(5-Bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide has been shown to have potential therapeutic applications in these disorders.
属性
IUPAC Name |
(Z)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-19-6-5-17-14(18)11(9-16)7-10-8-12(15)3-4-13(10)20-2/h3-4,7-8H,5-6H2,1-2H3,(H,17,18)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGFLTMLRIRDDC-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=C(C=CC(=C1)Br)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C\C1=C(C=CC(=C1)Br)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-methoxyethyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((3-acetylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2616291.png)
![N-(cyclopropylmethyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2616292.png)

![N-(2,5-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2616296.png)

![methyl 2-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate](/img/structure/B2616301.png)
![3-amino-N-benzyl-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2616304.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one](/img/structure/B2616306.png)

![Methyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2616308.png)
![4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2616309.png)
